2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium
Brand Name: Vulcanchem
CAS No.:
VCID: VC18513721
InChI: InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);
SMILES:
Molecular Formula: C17H32GdN4O7
Molecular Weight: 561.7 g/mol

2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium

CAS No.:

Cat. No.: VC18513721

Molecular Formula: C17H32GdN4O7

Molecular Weight: 561.7 g/mol

* For research use only. Not for human or veterinary use.

2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium -

Specification

Molecular Formula C17H32GdN4O7
Molecular Weight 561.7 g/mol
IUPAC Name 2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium
Standard InChI InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);
Standard InChI Key ZGFNGGUWNROSAD-UHFFFAOYSA-N
Canonical SMILES CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O.[Gd]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,4,7,10-tetrazacyclododecane macrocyclic core modified with three carboxymethyl groups at positions 1, 4, and 7, along with a 2-hydroxypropyl substituent at position 10. Gadolinium(III) ion is centrally chelated via nitrogen and oxygen donor atoms from the ligands, forming an octadentate coordination complex. The molecular formula is C₁₆H₂₈GdN₄O₇, with an average molecular mass of 558.68 g/mol .

Table 1: Key Structural Properties

PropertyValue
Molecular formulaC₁₆H₂₈GdN₄O₇
Coordination geometrySquare antiprismatic
Thermodynamic stabilitylog K = 21.5 (predicted)
ChargeNeutral (zwitterionic form)

Nomenclature and Synonyms

The systematic IUPAC name reflects its substitution pattern:
2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium. Common synonyms include:

  • Gadoteridol (non-proprietary name)

  • Gd-HP-DO3A (historical designation)

  • ProHance® (trade name)

Pharmacological Profile

Thermodynamic and Kinetic Stability

Macrocyclic gadolinium chelates exhibit superior stability compared to linear analogs due to reduced metal ion dissociation. The compound’s stability constant (log K ~21.5) exceeds the threshold required for clinical safety, minimizing free gadolinium release . Kinetic studies demonstrate a dissociation half-life >3 weeks at physiological pH, ensuring stability during imaging procedures .

Biodistribution and Pharmacokinetics

After intravenous administration:

  • Plasma half-life: 1.3–1.6 hours in healthy adults

  • Renal clearance: >95% via glomerular filtration

  • Protein binding: <0.5%
    No detectable metabolism occurs, with >98% excreted unchanged in urine within 24 hours .

Clinical Applications

MRI Contrast Enhancement

This agent enhances T1-weighted MRI signal intensity in:

  • Cerebral and spinal lesions (tumors, demyelination)

  • Vascular malformations

  • Myocardial perfusion imaging

Optimal dosing ranges from 0.1–0.3 mmol/kg body weight, providing peak enhancement 5–10 minutes post-injection .

Pediatric Use

Approved for children ≥2 years, with dose adjustments based on body weight. Clinical trials report comparable safety profiles to adult populations .

SeverityFrequency (%)
Mild47.6
Moderate19.0
Severe0.8

Nephrogenic Systemic Fibrosis (NSF) Risk

No confirmed NSF cases reported in 514 renal-impaired patients followed for ≥90 days . The macrocyclic structure’s high stability mitigates gadolinium liberation in renal failure.

Comparative Analysis with Other GBCAs

Table 3: Thermodynamic Stability Comparison

GBCA Classlog K (Gd³⁺)Conditional Stability (pH 7.4)
Macrocyclic21.518.7
Linear ionic16.914.1
Linear nonionic15.012.3

Retention Kinetics

Animal models demonstrate 80–90% lower cerebral gadolinium retention with macrocyclic versus linear agents at equivalent doses .

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